![molecular formula C17H13Cl2N3O3 B14621761 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole CAS No. 58041-91-1](/img/structure/B14621761.png)
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
準備方法
The synthesis of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of an ether bond between the aromatic ring and the 2,4-dichlorophenyl group.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, halogens for substitution, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to its imidazole ring, which is known to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antifungal or antibacterial effects. The pathways involved often include the inhibition of ergosterol synthesis in fungi or the disruption of bacterial cell wall synthesis.
類似化合物との比較
1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole can be compared to other imidazole-containing compounds, such as ketoconazole and sertaconazole. These compounds share similar antifungal properties but differ in their specific molecular structures and mechanisms of action. For example, sertaconazole contains a benzothiophene ring, which enhances its ability to form pores in fungal cell membranes .
Similar compounds include:
Ketoconazole: An antifungal agent with a similar imidazole ring structure.
Sertaconazole: Another antifungal agent with a unique benzothiophene ring.
Miconazole: An imidazole derivative used to treat fungal infections.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
特性
CAS番号 |
58041-91-1 |
|---|---|
分子式 |
C17H13Cl2N3O3 |
分子量 |
378.2 g/mol |
IUPAC名 |
1-[[4-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]methyl]imidazole |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-14-3-2-13(15(19)8-14)10-25-17-4-1-12(7-16(17)22(23)24)9-21-6-5-20-11-21/h1-8,11H,9-10H2 |
InChIキー |
MCBCLOGSXGDSCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


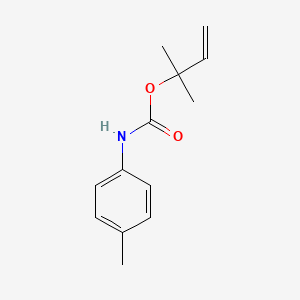
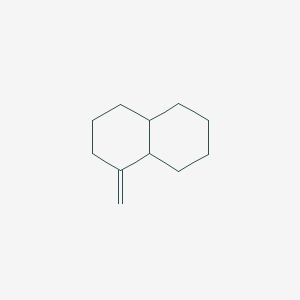
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
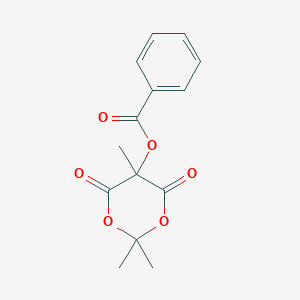
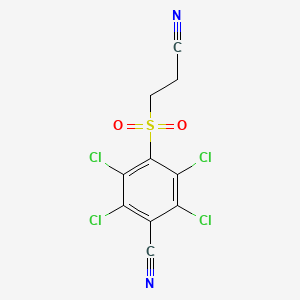
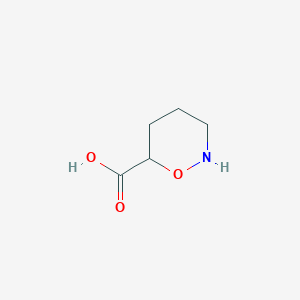
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
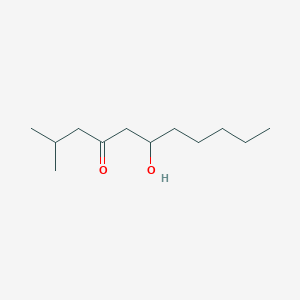
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
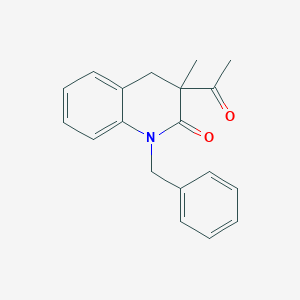

![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
